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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411

Audience: Researchers, scientists, and drug development professionals.
Introduction:

The synthesis of bimetallic catalysts is a critical area of research for developing advanced
catalytic processes. The combination of iridium (Ir) and molybdenum (Mo) holds promise for
various catalytic applications due to the unique electronic and synergistic effects that can arise
from the interaction of these two metals. The co-precipitation method offers a straightforward
and effective route to synthesize finely dispersed bimetallic catalysts with homogeneous
composition. This document provides a detailed protocol for the synthesis of an Ir-Mo catalyst
via the co-precipitation method, along with templates for data presentation and visualization of
the experimental workflow.

Disclaimer: The following protocol is a generalized procedure based on common practices for
the co-precipitation of bimetallic catalysts. Specific parameters may require optimization for
particular applications. The quantitative data presented are illustrative examples to serve as a
template for experimental results.

Experimental Protocols
Synthesis of Ir-Mo Catalyst by Co-precipitation
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This protocol details the preparation of a nominal 1% Ir - 5% Mo catalyst supported on alumina
(Al203), which is co-precipitated along with the active metals.

Materials:

Iridium (111) chloride hydrate (IrCls-xH20)

Ammonium heptamolybdate tetrahydrate ((NH4)sM07024-4H20)

Aluminum nitrate nonahydrate (AI(NO3)3-9H20)

Ammonium hydroxide solution (28-30% NHs basis)

Deionized water

Equipment:

o Jacketed glass reactor with overhead stirrer and condenser
e pH meter and probe

 Peristaltic pumps

e Buchner funnel and filter paper

e Drying oven

e Tube furnace for calcination

Procedure:

e Precursor Solution Preparation:

[¢]

Prepare a 0.01 M solution of Iridium (111) chloride hydrate in deionized water.

o

Prepare a 0.05 M solution of Ammonium heptamolybdate tetrahydrate in deionized water.
Gentle heating may be required for complete dissolution.

o

Prepare a 1 M solution of Aluminum nitrate nonahydrate in deionized water.
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o Co-precipitation:

o In the jacketed glass reactor, add a specific volume of deionized water and heat to 60-
80°C while stirring at 400-600 rpm.

o Simultaneously, add the iridium, molybdenum, and aluminum precursor solutions to the
reactor at a constant flow rate using peristaltic pumps.

o Concurrently, add the ammonium hydroxide solution dropwise to the reactor to maintain a
constant pH between 7.0 and 8.0.

o Continue stirring for 2-4 hours at the set temperature to allow for aging of the precipitate.
« Filtration and Washing:

o After aging, cool the suspension to room temperature.

o Filter the precipitate using a Buchner funnel under vacuum.

o Wash the filter cake with copious amounts of deionized water until the filtrate is neutral (pH
= 7) to remove residual ions.

e Drying and Calcination:
o Dry the filter cake in an oven at 100-120°C overnight.
o Grind the dried solid into a fine powder.

o Calcine the powder in a tube furnace under a flow of air. Ramp the temperature at a rate
of 2-5°C/min to 400-500°C and hold for 3-5 hours.

Characterization of the Ir-Mo Catalyst

A comprehensive characterization of the synthesized catalyst is crucial to understand its
physicochemical properties.

o X-ray Diffraction (XRD): To determine the crystalline phases and estimate crystallite size.
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e Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and
elemental distribution.

e Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area,
pore volume, and pore size distribution.

o X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition
and oxidation states of Ir and Mo.

o Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal
oxides.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized in tables for
clear comparison.

Table 1. Synthesis Parameters for Ir-Mo/Alz03 Catalysts

Catalyst B (Example

Parameter Catalyst A (Proposed) L
Variation)
Nominal Ir Loading (wt%) 1.0 0.5
Nominal Mo Loading (wt%) 5.0 5.0
Precipitation Temperature (°C) 70 80
Precipitation pH 7.5 8.0
Aging Time (h) 3 4
Calcination Temperature (°C) 450 500
Calcination Time (h) 4 4

Table 2: Physicochemical Properties of Synthesized Ir-Mo/Al203 Catalysts
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Property Catalyst A (lllustrative) Catalyst B (lllustrative)
BET Surface Area (m2/qg) 180 165

Pore Volume (cm3/qg) 0.45 0.42

Average Pore Diameter (nm) 10.0 9.5

Ir Particle Size (nm) (from

3-5 2-4
TEM)
Mo Dispersion (%) (from XPS) 85 88
Surface Ir/Mo Atomic Ratio

0.18 0.09

(from XPS)

Table 3: Catalytic Performance in a Model Reaction (e.g., Selective Hydrogenation)

L Turnover
. Selectivity to
Catalyst Conversion (%) Frequency (TOF)
Product X (%)

(s™)
Catalyst A (lllustrative) 95 88 0.5
Catalyst B (lllustrative) 92 20 0.45

Visualizations
Experimental Workflow

The following diagram illustrates the key steps in the co-precipitation synthesis of the Ir-Mo
catalyst.
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Co-precipitation synthesis workflow for Ir-Mo/Al20Os catalyst.
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Hypothetical Catalytic Pathway

This diagram illustrates a hypothetical signaling pathway for a catalytic reaction, such as

selective hydrogenation, on the surface of the Ir-Mo catalyst.
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Hypothetical pathway for a reaction on an Ir-Mo catalyst surface.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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